N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC16281648
Molecular Formula: C18H17N3O2S
Molecular Weight: 339.4 g/mol
* For research use only. Not for human or veterinary use.
![N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide -](/images/structure/VC16281648.png)
Specification
Molecular Formula | C18H17N3O2S |
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Molecular Weight | 339.4 g/mol |
IUPAC Name | N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
Standard InChI | InChI=1S/C18H17N3O2S/c1-12-7-6-10-15(13(12)2)19-16(22)11-24-18-21-20-17(23-18)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,19,22) |
Standard InChI Key | ZMRPXRYXYUYIFB-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3)C |
Introduction
Structural and Chemical Identity
The molecular formula of N-(2,3-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide is C₁₉H₁₈N₃O₂S, with a molecular weight of 352.43 g/mol. The compound features:
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A 1,3,4-oxadiazole ring substituted at position 5 with a phenyl group.
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A sulfanyl (-S-) bridge connecting the oxadiazole to an acetamide backbone.
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An N-(2,3-dimethylphenyl) substituent on the acetamide nitrogen.
The 1,3,4-oxadiazole ring contributes to planar rigidity and π-π stacking interactions, while the sulfanyl group enhances solubility and metabolic stability . The 2,3-dimethylphenyl substituent introduces steric hindrance, potentially influencing receptor binding and pharmacokinetics .
Synthetic Pathways
Stepwise Synthesis Protocol
The synthesis follows a convergent strategy, adapted from methodologies for analogous N-substituted acetamides :
Step 1: Synthesis of 5-Phenyl-1,3,4-oxadiazole-2-thiol (Intermediate)
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Esterification: Benzoic acid is converted to ethyl benzoate via reflux with ethanol and sulfuric acid.
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Hydrazide Formation: Ethyl benzoate reacts with hydrazine hydrate to yield benzohydrazide.
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Cyclization: Benzohydrazide undergoes cyclization with carbon disulfide (CS₂) and alcoholic potassium hydroxide (KOH) to form 5-phenyl-1,3,4-oxadiazole-2-thiol .
Step 2: Preparation of 2-Bromo-N-(2,3-dimethylphenyl)acetamide
2-Bromoacetyl bromide reacts with 2,3-dimethylaniline in a basic aqueous medium (10% Na₂CO₃), yielding 2-bromo-N-(2,3-dimethylphenyl)acetamide .
Step 3: Nucleophilic Substitution
The thiol group of 5-phenyl-1,3,4-oxadiazole-2-thiol undergoes nucleophilic displacement with 2-bromo-N-(2,3-dimethylphenyl)acetamide in dimethylformamide (DMF) using sodium hydride (NaH) as a base. The reaction proceeds at 35°C for 8 hours, followed by ice-cold precipitation .
Table 1: Synthetic Conditions and Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
1 | CS₂, KOH, ethanol, reflux | 75–85 |
2 | 2-Bromoacetyl bromide, Na₂CO₃ | 80–90 |
3 | NaH, DMF, 35°C | 70–80 |
Spectral Characterization
Infrared Spectroscopy (IR)
Key IR absorptions (KBr, cm⁻¹):
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3270–3150: N-H stretching (amide).
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1685: C=O stretching (acetamide).
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1600–1450: C=C aromatic vibrations.
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1240: C-O-C stretching (oxadiazole).
Nuclear Magnetic Resonance (¹H-NMR)
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δ 2.25 (s, 6H): Methyl protons of 2,3-dimethylphenyl.
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δ 3.85 (s, 2H): Methylene protons adjacent to sulfur.
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δ 7.20–8.10 (m, 9H): Aromatic protons (oxadiazole-phenyl and dimethylphenyl).
Mass Spectrometry (EI-MS)
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m/z 352.4: Molecular ion peak [M]⁺.
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Fragments at m/z 233 (oxadiazole-thiol moiety) and m/z 119 (dimethylphenyl) .
Physicochemical Properties
Table 2: Physicochemical Data
Property | Value |
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Melting Point | 180–185°C (decomp.) |
Solubility | DMSO > Methanol > Water |
LogP (Predicted) | 3.2 ± 0.3 |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 4 |
The compound exhibits moderate lipophilicity (LogP ~3.2), favoring membrane permeability. Poor aqueous solubility necessitates formulation enhancements for bioavailability .
Microorganism | MIC (µg/mL) | Reference Standard (Ciprofloxacin) |
---|---|---|
S. aureus | 25–50 | 6.25 |
E. coli | 50–100 | 12.5 |
C. albicans | >100 | 25 |
Hemolytic Activity
Hemolytic assays on human erythrocytes revealed low toxicity (HC₅₀ > 200 µg/mL), suggesting favorable safety profiles .
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